![molecular formula C18H17N3O6S B2516102 Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921133-03-1](/img/structure/B2516102.png)

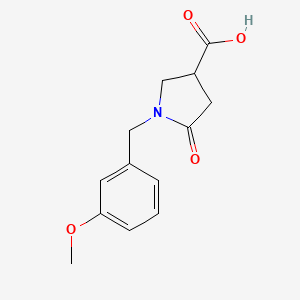

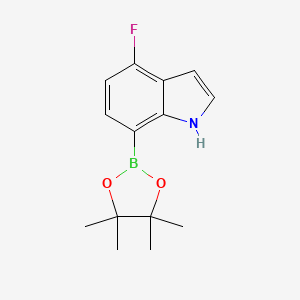

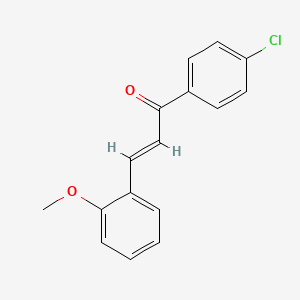

Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a derivative of thienopyridine, which is a class of compounds known for their various pharmacological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated, which can offer insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related thienopyridine derivatives typically involves multi-step chemical reactions that may include nitration, acylation, and cyclization processes. While the exact synthesis of Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is not detailed in the provided papers, the electrochemical oxidation of a similar compound, Methyl (±)-4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate, has been studied . This research could provide a foundation for understanding the electrochemical behavior and potential synthetic pathways for the compound of interest.

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is crucial for their biological activity. The crystal structure of 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine has been determined by X-ray diffraction, revealing specific features of its molecular packing in the crystal . This information can be extrapolated to hypothesize about the molecular structure of Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, as the core heterocyclic structure is shared between the compounds.

Chemical Reactions Analysis

The electrochemical oxidation of thienopyridine derivatives can lead to a variety of products, depending on the reaction conditions such as solvent and applied potential . The study of these reactions provides insight into the reactivity and stability of the thienopyridine core under oxidative conditions. This knowledge is relevant for understanding the chemical reactions that Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives are influenced by their molecular structure. The crystallographic analysis of a related compound has provided data on unit-cell parameters, density, and molecular packing . These properties are important for predicting the solubility, stability, and overall behavior of the compound in various environments. Although the specific physical and chemical properties of Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate are not provided, the properties of structurally similar compounds can serve as a useful reference point.

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis of related thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations, highlighting the compound's utility in creating complex heterocyclic systems (Calhelha & Queiroz, 2010). Similar work on 4,5-dihydrothieno[3,2-b]pyrrol-6-one and its derivatives, achieved through flash vacuum pyrolysis, suggests the potential for creating a wide range of heterocyclic compounds with significant properties (Gaywood & Mcnab, 2009).

Antimicrobial Activity

A study on new pyridothienopyrimidines and pyridothienotriazines demonstrated the compound's framework can be modified to produce derivatives with antimicrobial activities, showcasing its potential in drug discovery (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Molecular Packing and Crystal Structure

The molecular and crystal structure of a closely related compound, showcasing specific features of its molecular packing, provides insight into how such compounds can be utilized in material science and engineering for developing new materials with unique properties (Lysov, Nesterov, Potekhin, & Struchkov, 2000).

Insecticidal Properties

Research into pyridine derivatives, including structures similar to the compound , found that some derivatives exhibit significant insecticidal activity, suggesting potential applications in agriculture for pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

properties

IUPAC Name |

methyl 6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O6S/c1-10(22)20-7-6-13-14(9-20)28-17(15(13)18(24)27-2)19-16(23)11-4-3-5-12(8-11)21(25)26/h3-5,8H,6-7,9H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSDILKZLVTZJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2516027.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2516029.png)

![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)